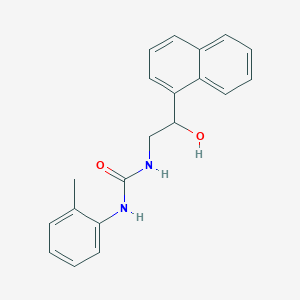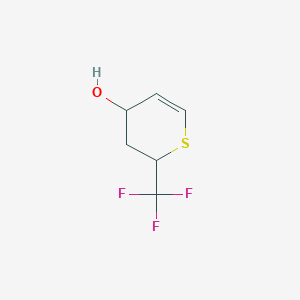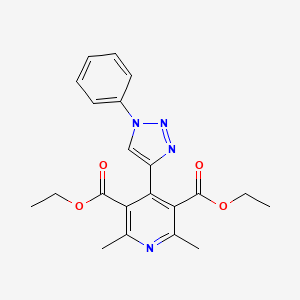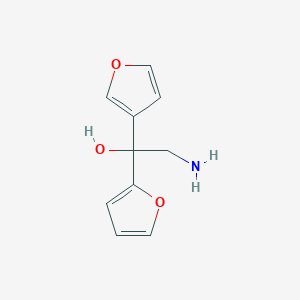
2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanol, also known as Furfurylamine, is a chemical compound with a molecular formula of C10H11NO2. It is a colorless liquid that is soluble in water and organic solvents. Furfurylamine has been used in a variety of applications, including as a precursor for the synthesis of other chemicals, as a corrosion inhibitor, and as an intermediate in the production of pharmaceuticals. In
Wirkmechanismus
The mechanism of action of 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole is not well understood. However, it is believed that 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole may act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has also been shown to inhibit the growth of certain bacteria, although the mechanism of this inhibition is not fully understood.
Biochemical and Physiological Effects
2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has also been shown to have antifungal activity against several fungal strains, including Candida albicans and Aspergillus niger.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has several advantages and limitations for lab experiments. One advantage of 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole is its ability to act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. Additionally, 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has been shown to have antimicrobial and antifungal activity, making it a useful compound for the study of these organisms. However, 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has several limitations, including its potential toxicity and the need for specialized equipment for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the study of 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole. One potential direction is the investigation of 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole as a potential drug candidate for the treatment of bacterial and fungal infections. Additionally, 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole could be further studied as a precursor for the synthesis of other chemicals, including furfuryl alcohol and furfurylamine-based resins. Finally, the mechanism of action of 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole could be further investigated to better understand its biochemical and physiological effects.
Synthesemethoden
2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole can be synthesized using a variety of methods, including the reaction of furfural with ammonia, the reduction of furfuryl alcohol with ammonia, and the reaction of furfuryl chloride with ammonia. The most common method for the synthesis of 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole is the reaction of furfural with ammonia. This method involves the reaction of furfural with an excess of ammonia in the presence of a catalyst, such as Raney nickel or platinum, at high pressure and temperature.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has been the subject of scientific research due to its potential applications in the synthesis of other chemicals and in the pharmaceutical industry. 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has been used as an intermediate in the production of several drugs, including antimalarials, antifungals, and antivirals. Additionally, 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has been used as a precursor for the synthesis of other chemicals, including furfuryl alcohol and furfurylamine-based resins.
Eigenschaften
IUPAC Name |
2-amino-1-(furan-2-yl)-1-(furan-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-7-10(12,8-3-5-13-6-8)9-2-1-4-14-9/h1-6,12H,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSNLIISBFRWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CN)(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-Fluoro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2539773.png)
![2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2539775.png)

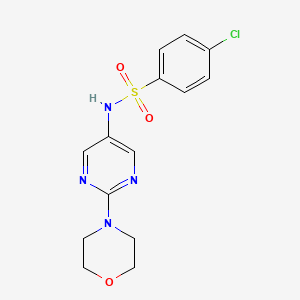

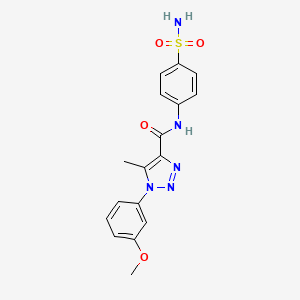
![N-(3,3-diphenylpropyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2539782.png)


![2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B2539789.png)

